4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3-acetamidophenyl)butanamide
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Overview
Description
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3-acetamidophenyl)butanamide is a complex organic compound that belongs to the class of triazolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3-acetamidophenyl)butanamide typically involves a multi-step process. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions to form the triazolopyridine core . This is followed by further functionalization to introduce the butanamide and acetamidophenyl groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3-acetamidophenyl)butanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the triazolopyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3-acetamidophenyl)butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3-acetamidophenyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
- 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one
- 2-3-[4-(3-Chloro-4-ethylphenyl)piperazin-1-yl]propyl-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one
- Tris[1,2,4]triazolo[1,3,5]triazine
Uniqueness
4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(3-acetamidophenyl)butanamide is unique due to its specific structural features and functional groups, which confer distinct biological activities and potential applications. Its combination of the triazolopyridine core with the butanamide and acetamidophenyl groups sets it apart from other similar compounds.
Properties
Molecular Formula |
C18H19N5O2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide |
InChI |
InChI=1S/C18H19N5O2/c1-13(24)19-14-6-4-7-15(12-14)20-18(25)10-5-9-17-22-21-16-8-2-3-11-23(16)17/h2-4,6-8,11-12H,5,9-10H2,1H3,(H,19,24)(H,20,25) |
InChI Key |
PDJZAWKCLLKXBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CCCC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
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